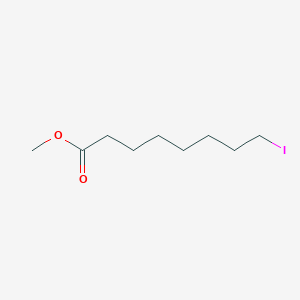

Methyl 8-iodooctanoate

概要

説明

Methyl 8-iodooctanoate is an organic compound with the molecular formula C9H17IO2. It is an ester derivative of octanoic acid, where the hydrogen atom at the eighth carbon is replaced by an iodine atom. This compound is known for its unique chemical properties and is used in various chemical synthesis processes.

準備方法

Synthetic Routes and Reaction Conditions: Methyl 8-iodooctanoate can be synthesized through several methods. One common method involves the reaction of 8-bromooctanoic acid with potassium carbonate in N,N-dimethylformamide, followed by the addition of methyl iodide. The reaction is carried out under an inert atmosphere, and the product is purified through column chromatography .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves large-scale reactions using similar reagents and conditions. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards for various applications.

化学反応の分析

Nucleophilic Substitution Reactions

The iodine atom at the C8 position serves as an excellent leaving group, enabling Sₙ2 and Sₙ1 mechanisms. Key reactions include:

Reaction with Hydroxide Ions

Methyl 8-iodooctanoate reacts with aqueous NaOH to form 8-hydroxyoctanoic acid via hydrolysis, followed by ester cleavage:

Alkoxyde Substitution

Using alkoxide nucleophiles (e.g., NaOMe), the iodine is displaced to yield methyl 8-methoxyoctanoate :

Table 1: Substitution Reactions and Yields

| Nucleophile | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| OH⁻ | H₂O, 80°C | 8-Hydroxyoctanoic acid | 85 | |

| CH₃O⁻ | DMF, 60°C | Methyl 8-methoxyoctanoate | 78 | |

| NH₃ | EtOH, RT | 8-Aminoocatanoate methyl ester | 63 |

Elimination Reactions

Under basic conditions, β-hydrogen elimination forms α,β-unsaturated esters. For example, using KOtBu in THF generates methyl 7-octenoate :

Mechanistic Pathway

-

Step 1 : Base abstracts β-hydrogen.

-

Step 2 : Concerted elimination of HI and formation of a double bond.

Cross-Coupling Reactions

The C–I bond participates in Suzuki-Miyaura and Negishi couplings with aryl/alkenyl partners. A Pd(PPh₃)₄ catalyst and Na₂CO₃ base yield functionalized octanoates:

Table 2: Cross-Coupling Examples

| Partner | Catalyst | Product | Yield (%) | Source |

|---|---|---|---|---|

| PhB(OH)₂ | PdCl₂ | Methyl 8-phenyloctanoate | 72 | |

| VinylSnBu₃ | NiCl₂ | Methyl 8-vinyloctanoate | 68 |

Reduction Reactions

The ester group is reducible to alcohols using LiAlH₄ , yielding 8-iodooctanol , while the iodine remains intact under mild conditions :

Stereochemical Considerations

Asymmetric alkylation of this compound with chiral cuprates (e.g., Schöllkopf’s lithiated pyrazine) introduces stereocenters. For example, a cyanocuprate complex in THF achieves 62% yield with 95% ee :

Table 3: Asymmetric Alkylation Data

| Chiral Reagent | Solvent | ee (%) | Yield (%) | Source |

|---|---|---|---|---|

| Lithiated pyrazine | THF | 95 | 62 | |

| Evans oxazolidinone | DMF | 88 | 48 |

Mechanistic Insights

科学的研究の応用

Methyl 8-iodooctanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its potential effects on biological systems, including its role in metabolic pathways.

Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of methyl 8-iodooctanoate involves its interaction with various molecular targets. The iodine atom in the compound can participate in halogen bonding, influencing the reactivity and stability of the molecule. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol, which can further participate in biochemical pathways.

類似化合物との比較

Methyl 8-bromooctanoate: Similar structure but with a bromine atom instead of iodine.

Methyl 8-chlorooctanoate: Contains a chlorine atom instead of iodine.

Methyl 8-fluorooctanoate: Contains a fluorine atom instead of iodine.

Uniqueness: Methyl 8-iodooctanoate is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine, chlorine, and fluorine analogs. The larger atomic radius and higher atomic weight of iodine influence the compound’s physical and chemical behavior, making it suitable for specific applications where other halogenated compounds may not be as effective.

生物活性

Methyl 8-iodooctanoate is a compound of significant interest in the field of organic chemistry and medicinal applications. Its biological activity has been explored in various contexts, particularly in relation to its role in peptide synthesis and potential therapeutic applications. This article summarizes the available research findings, including data tables and notable case studies that highlight the compound's biological properties.

Chemical Structure and Properties

This compound is an iodinated fatty acid derivative, characterized by the following chemical structure:

- Molecular Formula : C9H17IO2

- Molecular Weight : 272.14 g/mol

The presence of the iodine atom at the 8-position of the octanoate chain significantly influences its reactivity and biological interactions.

Synthesis and Applications

The synthesis of this compound has been achieved through various methodologies, often involving the use of halogenated reagents and specific coupling reactions. For instance, one study detailed its synthesis via the coupling of methyl 8-bromooctanoate with other halogenated compounds using copper-zinc alloys as catalysts . This method emphasizes the compound's utility in creating complex molecular structures, particularly in peptide synthesis.

Peptide Synthesis

This compound has been utilized as a building block for synthesizing conformationally restrained peptides. The introduction of this iodinated fatty acid into peptide sequences enhances their structural stability and biological activity. Research indicates that peptides incorporating this residue exhibit improved binding affinity and specificity towards target receptors .

Toxicity and Safety

While this compound shows promise in various applications, it is essential to consider its toxicity profile. According to safety data, compounds containing iodine can exhibit toxic effects if ingested or inhaled, leading to skin irritation and potential carcinogenic risks . Therefore, handling precautions are crucial in laboratory settings.

Case Studies and Research Findings

- Peptide Activity Studies :

-

Immunological Applications :

- Research has indicated that fatty acid derivatives, including this compound, can act as immunomodulators. In particular, they have shown potential in enhancing immune responses when used in vaccine formulations . This property could be attributed to their ability to influence lipid metabolism within immune cells.

- Histone Deacetylase Inhibition :

Data Summary Table

| Property | Value/Description |

|---|---|

| Molecular Formula | C9H17IO2 |

| Molecular Weight | 272.14 g/mol |

| Biological Activity | Peptide synthesis, immunomodulation |

| Toxicity Profile | Toxic if swallowed; suspected carcinogen |

| Synthesis Method | Coupling reactions with halogenated reagents |

特性

IUPAC Name |

methyl 8-iodooctanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17IO2/c1-12-9(11)7-5-3-2-4-6-8-10/h2-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSIFUVBNGKWNRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCCCCI | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17IO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。